Fibrins

描述

Structure

3D Structure

属性

IUPAC Name |

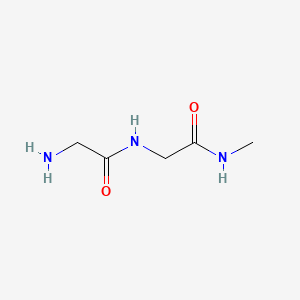

2-amino-N-[2-(methylamino)-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-7-5(10)3-8-4(9)2-6/h2-3,6H2,1H3,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGVNKXGVNDBDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864142 | |

| Record name | Glycyl-N-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92235-99-9, 9001-31-4 | |

| Record name | Glycyl-N-methylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092235999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fibrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fibrins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYL-N-METHYLGLYCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKZ7NA5HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Architecture and Biosynthesis of Fibrinogen: the Precursor to Fibrin

Fibrinogen Gene Expression and Transcriptional Regulation

The three polypeptide chains of fibrinogen (Aα, Bβ, and γ) are encoded by a cluster of three genes: FGA, FGB, and FGG, respectively. wikipedia.orghaematologica.orgthieme-connect.com These genes are located in close proximity on the long arm of human chromosome 4 (at positions 4q31.3 and 4q32.1). wikipedia.org Fibrinogen gene expression occurs almost exclusively in hepatocytes, the main cells of the liver. thieme-connect.comthieme-connect.comnih.gov

The transcriptional regulation of these genes is coordinated to ensure balanced production of each chain, which is essential for proper assembly and secretion of the fibrinogen molecule. thieme-connect.comthieme-connect.comnih.gov This coordinated expression is controlled by the activity of proximal promoters located near the genes. thieme-connect.comthieme-connect.com These promoters contain binding sites for various hepatocyte-specific transcription factors that influence basal fibrinogen expression. thieme-connect.complos.org

Fibrinogen gene expression is significantly increased during inflammatory stress, a response mediated largely by cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β). wikipedia.orgthieme-connect.comnih.gov IL-6 is a major inducer of fibrinogen gene expression, primarily acting through conserved DNA motifs (CTGGGAA) within the proximal promoters of each fibrinogen gene, which serve as IL-6 responsive elements. nih.gov The transcription factor STAT3, activated by IL-6, binds to these motifs and is required for the upregulation of fibrinogen genes during the acute-phase response. nih.gov Glucocorticoids can further enhance the IL-6 mediated increase in fibrinogen production through functional interaction with STAT3. nih.gov Conversely, IL-1β can exert an inhibitory effect on IL-6-mediated fibrinogen gene expression. nih.gov

Beyond proximal promoters, the fibrinogen gene cluster also contains cis-regulatory elements, including enhancer sequences that contribute to liver-specific activity. thieme-connect.complos.org Studies have identified liver enhancers like CNC12 and PFE2, which show low DNA methylation in fibrinogen-expressing cells and overlap with binding sites for transcription factors such as HNF4α and C/EBP. plos.org

Hepatocyte-Dependent Fibrinogen Synthesis Pathways

Fibrinogen synthesis occurs predominantly within the hepatocytes. wikipedia.orgahajournals.orghaematologica.orgresearchgate.net The process involves the transcription of the FGA, FGB, and FGG genes, followed by the translation of their respective messenger RNAs (mRNAs) into polypeptide chains on ribosomes attached to the endoplasmic reticulum (ER). wikipedia.orgnih.gov As the nascent polypeptide chains are synthesized, signal peptides are cleaved, and the chains are translocated into the lumen of the ER. nih.govoup.com

Within the ER, the individual chains undergo folding and assembly, a process aided by chaperone proteins. nih.gov This assembly is stepwise, progressing from single chains to intermediate complexes and finally to the mature hexameric molecule. ahajournals.orgnih.govresearchgate.net Fibrinogen also undergoes co- and post-translational modifications in the ER and Golgi apparatus, including N-glycosylation, hydroxylation, sulfation, and phosphorylation, before being secreted into the bloodstream. wikipedia.orgnih.govoup.com Quality control mechanisms within the ER ensure that only properly assembled fibrinogen molecules are secreted, while misfolded or unassembled chains are degraded. nih.govoup.com

Research findings indicate that fibrinogen synthesis can be indirectly stimulated by plasmin-derived fragments of fibrinogen and fibrin (fragments D and E) via a leukocyte-mediated pathway. pnas.org These fragments, when incubated with peripheral blood leukocytes, induce the secretion of a hepatocyte-stimulating factor that increases fibrinogen synthesis in cultured hepatocytes. pnas.org Furthermore, studies in HepG2 cells suggest a link between basal fibrinogen expression and lipid metabolism, where extracellular sterols can downregulate fibrinogen gene expression. nih.gov

Polypeptide Chain Composition and Assembly

The human fibrinogen molecule is a homodimer composed of two sets of three non-identical polypeptide chains: Aα, Bβ, and γ. wikipedia.orgahajournals.orgnih.gov Thus, the mature molecule has the composition (AαBβγ)₂. oup.comresearchgate.netnih.gov

Alpha (Aα), Beta (Bβ), and Gamma (γ) Chains

Each of the three chains is distinct in terms of size and amino acid composition. The Aα chain is the longest, consisting of approximately 610 amino acid residues with a molecular mass of about 67 kDa. nih.govnih.gov The Bβ chain comprises about 461 residues with a molecular mass of approximately 57 kDa. nih.govnih.gov The γ chain contains around 411 residues with a molecular mass of roughly 47 kDa. nih.govnih.gov

While the common isoforms are Aα, Bβ, and γ, minor variant chains exist. For instance, a minor isoform of the Aα chain, AαE, results from alternative splicing of the FGA gene. wikipedia.orghaematologica.org Similarly, a variant γ' chain can be present, resulting from alternative processing of the FGG gene transcript. haematologica.orgnih.govnih.gov These variants can influence fibrin clot properties. haematologica.org

Disulfide Bridge Linkages and Molecular Folding

Molecular folding of the individual chains and the subsequent assembly are complex processes that occur within the ER, guided by chaperone proteins. nih.gov The formation of disulfide bonds is a crucial step in achieving the correct tertiary and quaternary structure of fibrinogen. nih.gov An unusual pair of adjacent disulfide bonds in the N-terminal γ chains within the E domain contributes to an asymmetry in this region, which may influence the supercoiling of fibrin protofibrils. pnas.orgnih.gov

Stepwise Assembly of Fibrinogen Half-Molecules and Hexameric Structures

The assembly of the six polypeptide chains into the mature (AαBβγ)₂ hexamer is a stepwise process that takes place in the ER lumen. ahajournals.orgnih.govoup.comresearchgate.net The assembly pathway involves the formation of intermediate complexes:

Two-chain complexes: Single chains initially associate to form Aα-γ and Bβ-γ complexes. ahajournals.orgnih.govoup.comresearchgate.netnih.gov

Half-molecules: These two-chain complexes then acquire a third chain to form triple-chain half-molecules, Aα-Bβ-γ. ahajournals.orgnih.govoup.comresearchgate.netnih.gov

Hexameric structure: Finally, two of these Aα-Bβ-γ half-molecules dimerize at their N-termini, linked by disulfide bridges, to form the complete hexameric (AαBβγ)₂ molecule. nih.govoup.comresearchgate.netnih.gov

The coiled-coil regions of the three chains are essential for the assembly of the hexamer. oup.com While distal interchain disulfide bonds are not strictly necessary for the assembly of the two half-molecules, they are required for efficient secretion of the mature fibrinogen. nih.gov

Structural Domains of the Fibrinogen Molecule

Fibrinogen is characterized by a trinodular structure, meaning it appears as three interconnected globular domains. wikipedia.orgnih.govnih.govpnas.org This elongated molecule is approximately 45 nm in length. nih.govpnas.org

The structural domains include:

Central E Domain: This domain is located at the center of the molecule and comprises the amino-terminal regions of all six polypeptide chains. wikipedia.orgahajournals.orgnih.govnih.gov The two identical halves of the fibrinogen molecule are joined here through disulfide bonds and noncovalent contacts. pnas.orgnih.gov The E domain contains binding sites, including low-affinity thrombin binding sites, and polymerization sites (EA and EB) that become exposed after thrombin cleavage of fibrinopeptides. nih.gov

Outer D Domains: There are two identical outer D domains, situated at either end of the molecule. wikipedia.orgnih.govnih.gov Each D domain contains the C-terminal globular regions of the Bβ and γ chains (βC and γC nodules). ahajournals.orgresearchgate.netoup.comnih.gov These domains are crucial for fibrin polymerization, containing complementary binding sites ("a" and "b" holes) that interact with the newly exposed N-termini of cleaved fibrin monomers. ahajournals.orgnih.gov The γC domain, in particular, contains a fibrin-polymerization surface, a principal factor XIIIa crosslinking site, a platelet receptor recognition site, and a calcium-binding site. rcsb.org

Coiled-Coil Regions: Two coiled-coil segments connect the central E domain to the two outer D domains. nih.govnih.gov These regions are formed by the α-helical segments of the Aα, Bβ, and γ chains and provide structural linkage between the domains. ahajournals.orgnih.govnih.gov

Alpha C Domains (αC domains): The Aα chains extend beyond the coiled-coil region into unstructured αC connectors and partially structured αC domains. ahajournals.orgresearchgate.netnih.gov These domains are located near the central E region and are thought to interact with each other and potentially participate in inter-monomer interactions during fibrin formation and the aggregation of protofibrils into thicker fibrin fibers. nih.govnih.govpnas.org

The precise arrangement and interactions between these domains are critical for fibrinogen's function in hemostasis and other biological processes. nih.gov

Data Table Example (based on text data):

| Polypeptide Chain | Approximate Residues | Approximate Molecular Mass (kDa) | Gene |

| Alpha (Aα) | 610 | 67 | FGA |

| Beta (Bβ) | 461 | 57 | FGB |

| Gamma (γ) | 411 | 47 | FGG |

Note: Interactive data tables would allow users to sort, filter, or search the data presented in the table.

Central E Nodule Organization

The central E region, also referred to as the central nodule, is located at the core of the fibrinogen molecule. researchgate.netnih.gov It comprises the amino-terminal regions of all six polypeptide chains. mdpi.comnih.gov The globular part of the E region, excluding the coiled-coil extensions, is often termed the central nodule. nih.gov This region contains the N-termini of the Aα, Bβ, and γ chains. mdpi.comnih.gov The C-terminal parts of the Aα, Bβ, and γ chains form a coiled-coil-E domain, contributing to a triple α-helical structure within the E region. nih.gov The N-terminal parts of the two γ chains form an asymmetric γN-domain in the center of the E region. nih.gov The central nodule is stabilized by a concentration of disulfide bonds. researchgate.net

Lateral D Nodules: βC and γC Modules

The two identical lateral D regions are situated at the ends of the fibrinogen molecule, connected to the central E region by coiled-coil connectors. researchgate.netmdpi.comnih.gov Each D region contains a globular part and a portion of the α-helical coiled-coils. researchgate.net The C-terminal parts of the β and γ chains form distinct globular domains within the D regions, known as the β-nodule and γ-nodule, respectively. nih.govnih.gov These are also referred to as β- or γ-modules, each consisting of three domains. nih.gov The γ-module, for instance, is composed of an N-terminal A-domain, a central B-domain, and a C-terminal P-domain. nih.gov The lateral D regions contain binding pockets, known as "holes 'a'" and "holes 'b'", which are crucial for fibrin polymerization. researchgate.netplos.org Holes 'a' are located in the γ-nodule and bind to the "knobs 'A'" exposed on the α-chains after thrombin cleavage. researchgate.netnih.govplos.org Similarly, holes 'b' in the β-nodule bind to "knobs 'B'" from the β-chains. plos.org

AlphaC (αC) Regions: Flexible Connectors and Globular Subdomains

The Aα chains are unique among the fibrinogen subunits as they extend for a substantial length from the D region. nih.govelifesciences.org This extended portion is known as the αC region. nih.govelifesciences.org The αC region is composed of two main subsections: a flexible αC-connector and a globular αC-domain. nih.govelifesciences.org The αC-connector (residues Aα221–391) is the least structured part of this region and links the coiled-coil region to the αC-domain. nih.govelifesciences.org The αC-domain (residues Aα392–610) forms a more compact structure with two subdomains: Aα392–503 and Aα504–610. nih.govbiorxiv.org The Aα392–503 subdomain contains a series of β-sheets. nih.govbiorxiv.org

In its native fibrinogen structure, the αC-domain is thought to interact intramolecularly with itself and with the central E region, potentially through electrostatic interactions. elifesciences.orgbiorxiv.orgresearchgate.netthieme-connect.com Upon conversion of fibrinogen to fibrin by thrombin cleavage of fibrinopeptide B, the αC domains undergo a conformational change, dissociating from the central region and becoming available for intermolecular interactions. researchgate.netthieme-connect.com These interactions between αC domains are crucial for the lateral aggregation of protofibrils and the formation of a stable fibrin clot structure. nih.govbiorxiv.orgresearchgate.netthieme-connect.com Studies using recombinant fibrinogen variants with truncated αC regions have demonstrated the critical roles of the αC-domain in lateral aggregation, fiber thickness, and clot network density, while the αC-connector contributes to longitudinal fiber growth and clot stability. nih.govelifesciences.orgbiorxiv.org

Conformational Dynamics of Fibrinogen

Fibrinogen is not a rigid molecule but exhibits significant conformational flexibility and dynamism in solution. biorxiv.orgresearchgate.netnih.gov This flexibility is important for its various interactions and functions in hemostasis and beyond. biorxiv.orgresearchgate.net Structural studies using techniques such as X-ray crystallography, electron microscopy, atomic force microscopy, and molecular dynamics simulations have provided insights into the dynamic nature of fibrinogen. researchgate.netnih.govplos.orgbiorxiv.org

While early electron microscopy studies suggested a mostly straight, rod-like conformation, more recent investigations highlight the molecule's ability to adopt multiple conformations. biorxiv.orgresearchgate.net Molecular dynamics simulations have revealed large bending motions centered at hinge points within the coiled-coil regions. plos.org These bending motions may play a role in exposing cryptic binding sites and influencing interactions with other proteins. plos.orgresearchgate.netnih.gov The conformational flexibility is also supported by the location of mutations linked to dysfibrinogenemia near flexible regions. biorxiv.orgresearchgate.netnih.gov The dynamics of the D region, including the "a" and "b" holes, may also contribute to the allosteric regulation of the coagulation cascade. plos.orgresearchgate.net

Research using techniques like dielectric spectroscopy has also indicated conformational transitions in fibrinogen under different conditions, potentially related to structural changes in its peripheral domains. spiedigitallibrary.org The ability of fibrinogen to undergo conformational changes is essential for its conversion to fibrin, the subsequent polymerization process, and its interactions with various cellular and protein partners. thieme-connect.combiorxiv.orgresearchgate.netnih.gov

Here is a summary of some structural characteristics of fibrinogen:

| Feature | Description | Dimensions/Characteristics |

| Overall Shape | Trinodular, Rod-like | ~45 nm length, ~2-5 nm thickness researchgate.netnih.gov |

| Molecular Weight | Soluble plasma glycoprotein (B1211001) | ~340 - 420 kDa wikipedia.org |

| Composition | Two identical halves, each with Aα, Bβ, γ chains (AαBβγ)₂ | Six polypeptide chains researchgate.netmdpi.comnih.gov |

| Disulfide Bonds | Hold the six chains together | 29 bonds, concentrated in the central nodule researchgate.net |

| Central E Region | Contains N-termini of all six chains | Globular part, coiled-coil-E domain, γN-domain mdpi.comnih.govnih.gov |

| Lateral D Regions | Located at ends, connected by coiled-coils | Contain C-termini of Bβ and γ chains nih.govnih.govelifesciences.org |

| Coiled-Coil Regions | Connect E and D regions | Triple α-helical structure nih.govnih.gov |

| β-Nodule (βC Module) | Globular domain in D region, C-terminus of Bβ chain | Part of the lateral D region nih.govnih.gov |

| γ-Nodule (γC Module) | Globular domain in D region, C-terminus of γ chain | Part of the lateral D region, contains "holes 'a'" nih.govnih.govplos.org |

| αC Region | Extended portion of Aα chain from D region | Composed of αC-connector and αC-domain nih.govelifesciences.org |

| αC-Connector | Flexible link in αC region | Least structured part of αC region nih.govelifesciences.org |

| αC-Domain | Globular part of αC region | Forms compact structure with two subdomains nih.govbiorxiv.org |

| Carbohydrate Moieties | N-linked glycosylation on Bβ (Asn364) and γ (Asn52) chains | Four oligosaccharide chains per molecule nih.gov |

| Isoelectric Point | Negative net charge at physiological pH | ~5.5 - 6.5 (e.g., pH 5.8) wikipedia.org |

| Plasma Concentration | Normal range in blood plasma | 150-400 mg/dl wikipedia.org |

| Circulating Half-life | Time fibrinogen remains in circulation | ~4 days wikipedia.org |

Fibrin Formation and Polymerization Dynamics

Thrombin-Mediated Proteolysis of Fibrinogen

Fibrinogen is a 340-kDa homodimeric glycoprotein (B1211001) composed of two sets of three polypeptide chains: Aα, Bβ, and γ, linked by disulfide bonds. ahajournals.org Thrombin, a serine protease, initiates fibrin formation by cleaving specific peptide bonds in the N-terminal regions of the Aα and Bβ chains of fibrinogen. ahajournals.orgaustinpublishinggroup.com This limited proteolysis releases small peptides known as fibrinopeptides A (FpA) and B (FpB). ahajournals.orgaustinpublishinggroup.comwikipedia.org

Cleavage of Fibrinopeptide A (FpA) from Aα Chains

The initial and typically faster step in thrombin-mediated fibrinogen cleavage is the removal of fibrinopeptide A from the N-terminus of the Aα chains. ahajournals.orgashpublications.orgnih.gov Thrombin specifically cleaves the Arg16-Gly17 peptide bond on the Aα chain. austinpublishinggroup.comscilit.com This cleavage exposes a new N-terminal glycine-proline-arginine (GPR) sequence, referred to as the 'A' knob. escholarship.orgresearchgate.net The release of FpA is crucial for initiating fibrin polymerization. ashpublications.orgnih.gov FpA is an 18-amino acid peptide in humans. wikipedia.orgnih.govnih.gov

Cleavage of Fibrinopeptide B (FpB) from Bβ Chains

Following the release of FpA, thrombin cleaves fibrinopeptide B from the N-terminus of the Bβ chains. ahajournals.orgashpublications.orgnih.gov This cleavage occurs at the Arg14-Gly15 peptide bond on the Bβ chain. austinpublishinggroup.com The removal of FpB exposes a new N-terminal glycine-histidine-arginine-proline (GHRP) sequence, known as the 'B' knob. escholarship.orgresearchgate.net While the cleavage of FpB is generally slower than that of FpA, its release also contributes to the polymerization process and influences the final clot structure. ashpublications.orgnih.govescholarship.org Human FpB is a peptide of 14 amino acids. medchemexpress.comnovopro.cn

Molecular Mechanisms of Fibrin Monomer Self-Assembly

The proteolytic cleavage of fibrinopeptides transforms soluble fibrinogen into fibrin monomers, which possess exposed binding sites that drive their self-assembly into an insoluble polymer. ahajournals.orgescholarship.org

Knob-Hole Interactions: 'A-a' and 'B-b' Binding Sites

Fibrin monomer self-assembly is primarily mediated by specific non-covalent interactions between newly exposed "knobs" in the central E region of one monomer and pre-existing "holes" located in the outer D regions of other monomers. ahajournals.orgashpublications.orgnih.govnih.govnih.gov The 'A' knob (GPR sequence) exposed after FpA cleavage interacts with a complementary 'a' hole located in the γC region of the D nodule. ahajournals.orgescholarship.orgnih.govnih.gov Similarly, the 'B' knob (GHRP sequence) exposed after FpB cleavage interacts with a complementary 'b' hole in the βC region of the D nodule. ahajournals.orgescholarship.org The 'A-a' interactions are considered the primary driving force for fibrin polymerization and are significantly stronger than 'B-b' interactions. escholarship.orgnih.govdntb.gov.ua Studies using laser tweezers have measured the strength of single 'A-a' interactions to be approximately 125-130 pN, while single 'B-b' interactions were found to be approximately 15-20 pN, about 6-fold weaker. nih.govdntb.gov.ua

Data Table: Knob-Hole Interaction Strengths

| Interaction Type | Exposed Knob Sequence | Complementary Hole Location | Approximate Single Bond Strength (pN) | Relative Strength |

| A-a | GPR | γC region (D nodule) | 125-130 | Stronger |

| B-b | GHRP | βC region (D nodule) | 15-20 | Weaker |

Note: Data on single bond strengths are based on laser tweezers studies. nih.govdntb.gov.ua

Formation of Half-Staggered, Double-Stranded Fibrin Protofibrils

The specific 'A-a' and 'B-b' knob-hole interactions facilitate the assembly of fibrin monomers into characteristic half-staggered, double-stranded structures known as protofibrils. ahajournals.orgashpublications.orgnih.govnih.govrsc.org In this arrangement, fibrin monomers associate in a way that the D domain of one monomer binds to the E domain of an adjacent monomer, with a half-staggered overlap between molecules in the two strands of the protofibril. ashpublications.orgnih.govnih.gov The end-to-end alignment of monomers within each strand forms a D:D interface. nih.gov Protofibrils are considered a critical intermediate product in fibrin polymerization and are typically about 0.5 to 0.6 μm in length, composed of approximately 20 to 25 half-staggered fibrin monomers. ashpublications.org

Lateral Aggregation and Fibrin Fiber Assembly

The formation of the macroscopic fibrin clot involves the lateral aggregation of these double-stranded protofibrils into thicker, branched fibrin fibers. ahajournals.orgashpublications.orgnih.govrsc.org This process leads to the formation of a three-dimensional network that constitutes the blood clot. ahajournals.orgashpublications.orgnih.gov While 'A-a' interactions are essential for protofibril formation, the mechanisms driving lateral aggregation are less fully understood, although the αC regions of the Aα chains and potentially 'B-b' interactions have been suggested to play roles in enhancing lateral aggregation. ashpublications.orgmarquette.eduahajournals.org The packing of protofibrils within fibers results in a characteristic 22.5 nm periodic cross-striation visible by electron microscopy. ashpublications.orgrsc.org The final structure and properties of the fibrin network, including fiber thickness and branching, are influenced by various factors present during fibrin generation, such as the concentrations of thrombin and fibrinogen. ahajournals.orgashpublications.orgnih.gov High thrombin concentrations, for instance, tend to produce denser networks with thinner, highly branched fibers. ahajournals.orgashpublications.org

Protofibril Self-Association and Cooperative Interactions

Following fibrinopeptide cleavage, fibrin monomers self-assemble through specific knob-hole interactions. nih.govnih.gov The exposed "A" knobs interact with "a" holes, and "B" knobs interact with "b" holes. nih.govahajournals.org This interaction leads to the formation of half-staggered, two-stranded fibrin oligomers, which then elongate to form protofibrils. nih.govnih.govahajournals.org Protofibrils are linear structures typically composed of 12 to 20 fibrin monomers. mmnp-journal.org

The self-association of protofibrils is characterized by cooperative interactions. nih.gov Lateral association between protofibrils occurs only after they reach a certain threshold length, suggesting that the bonds mediating these interactions are weak and cooperative along the protofibril axis. nih.gov The precise structural motifs involved in inter-protofibril lateral aggregation are still being investigated, but proposed participants include knobs 'B' and holes 'b', the αC regions, the C-terminal parts of the γ chains, adjacent β-nodules, and the coiled-coils. nih.gov

Role of αC-Domains in Lateral Fiber Formation

The αC regions, located at the C-terminal portions of the Aα chains, play a significant role in the lateral aggregation of protofibrils and the formation of thicker fibrin fibers. biorxiv.orgnih.govnih.gov Each fibrinogen molecule contains two αC domains. nih.gov During fibrin polymerization, the flexible αC regions, which are initially associated with the central E region, dissociate and become available for intermolecular interactions both within and between protofibrils. nih.govplos.org

Interactions between αC domains enhance lateral aggregation, contributing to the formation of thicker fibers. nih.govnih.gov Studies using recombinant fibrinogen truncated in the Aα chain have shown that the absence of αC domains results in thinner, denser fibers with more branch points, and reduced clot permeability. nih.govnih.govashpublications.org This indicates that αC domain interactions are critical for controlling lateral aggregation and fiber thickness. nih.gov The αC-αC polymerization involves self-association of the αC-domains via their N-terminal subdomains, potentially through β-hairpin swapping, and interaction of the C-terminal subdomain with the αC-connector. nih.govthieme-connect.com

Development of Three-Dimensional Fibrin Networks

The lateral aggregation of protofibrils leads to the formation of thicker fibrin fibers. nih.govnih.gov These fibers then branch and aggregate with each other to form a complex, three-dimensional network, which is the fibrin clot or gel. nih.govnih.govmmnp-journal.orgnd.edu This network structure is essential for the mechanical stability of the clot. wikipedia.orgnd.edu

The development of the three-dimensional network involves both longitudinal growth of protofibrils and lateral association to form fibers, followed by branching. ashpublications.orgnih.gov Branch points can be trimolecular or tetramolecular. nih.gov Tetramolecular branch points may form from the divergence of two protofibrils, while trimolecular branch points might arise when one fibrin molecule associates with two others via knob-hole interactions. nih.gov The architecture of the fibrin network, including fiber thickness, density, and branching, is influenced by various factors, including the concentrations of fibrinogen and thrombin, and ionic conditions. nd.eduaps.orgnih.gov Studies have shown that at low ratios of fibrinogen and thrombin concentrations, sparse networks of thick and long fibers are formed, while high ratios lead to dense networks of thin and short fibers. aps.org

Covalent Cross-linking by Factor XIIIa (FXIIIa)

While the initial fibrin network is formed through non-covalent interactions, its mechanical stability and resistance to degradation are significantly enhanced by covalent cross-linking catalyzed by activated Factor XIII (FXIIIa). wikipedia.orgwhiterose.ac.uknih.gov

FXIIIa Activation and Transglutaminase Activity

Factor XIII circulates in plasma as a zymogen, a heterotetramer composed of two A subunits (FXIII-A) and two B subunits (FXIII-B) (A₂B₂). nih.govpractical-haemostasis.com Intracellularly, such as in platelets, FXIII exists as a homodimer of A subunits (FXIII-A₂). nih.govpractical-haemostasis.com Plasma FXIII is activated by thrombin and calcium ions (Ca²⁺). nih.govpractical-haemostasis.com Thrombin cleaves a 37-amino acid activation peptide from the N-termini of the FXIII-A subunits. nih.govpractical-haemostasis.com This cleavage, along with the binding of Ca²⁺, leads to the dissociation of the inhibitory FXIII-B subunits, generating the active transglutaminase, FXIIIa (FXIII-A₂*). nih.govpractical-haemostasis.com The activation of plasma FXIII is enhanced by polymerizing fibrin, which can form a ternary complex with thrombin and FXIII, facilitating the cleavage of FXIII-A. practical-haemostasis.commdpi.com FXIIIa functions as a transglutaminase, catalyzing the formation of ε-(γ-glutamyl)lysine isopeptide bonds between protein substrates. nih.govmdpi.comahajournals.org

Reinforcement of Fibrin Structure via αC-Domains and γ-Chain Cross-linking

FXIIIa introduces covalent cross-links primarily within and between fibrin molecules, significantly reinforcing the fibrin structure. whiterose.ac.uknih.gov The main sites of cross-linking in fibrin are the γ and α chains. whiterose.ac.ukpractical-haemostasis.com

Cross-linking of the γ-chains occurs rapidly and involves the formation of reciprocal intermolecular isopeptide bonds between paired C-terminal γ-chain donor and acceptor sites (γ389/399Gln and γ406Lys) in adjacent fibrin molecules. nih.govnih.govashpublications.org This results in the formation of γ-γ dimers. nih.govnih.govashpublications.org The precise location of these γ-γ cross-links within the fibrin polymer has been debated, with evidence suggesting they bridge transversely between strands in the double-stranded protofibrils. nih.gov

Cross-linking of the α-chains occurs at a slower rate than γ-chain cross-linking and leads to the formation of high molecular weight α-polymers. whiterose.ac.uknih.govashpublications.org The αC regions are major sites for α-chain cross-linking, with multiple donor and acceptor sites involved. biorxiv.orgashpublications.org FXIIIa-mediated cross-linking within the αC domains and between αC domains of adjacent molecules contributes significantly to the mechanical properties and stability of the fibrin clot. nih.govashpublications.orgnih.gov Studies have shown that γ-chain cross-linking has a significant effect on clot stiffness, and while α-chain cross-linking is slower, it also contributes to increased stiffness and decreased plastic deformation. nih.govashpublications.org The dense covalent cross-linking makes the fibrin polymer irreversible and enhances its mechanical strength and resistance to lysis. ashpublications.org FXIIIa also cross-links other proteins, such as α₂-antiplasmin and fibronectin, to fibrin, further modifying the clot's properties and its interaction with other components. practical-haemostasis.comnih.govprinceton.edu

Table 1: Key Stages of Fibrin Polymerization

| Stage | Description | Molecular Interactions Involved |

| Fibrinopeptide Cleavage | Thrombin cleaves FpA and FpB from fibrinogen, forming fibrin monomers. | Enzymatic cleavage by Thrombin. |

| Protofibril Formation | Fibrin monomers self-assemble into half-staggered, two-stranded oligomers. | Knob-hole interactions (A:a, B:b). nih.govahajournals.org |

| Protofibril Elongation | Oligomers lengthen into protofibrils. | Continued knob-hole interactions. nsf.gov |

| Lateral Aggregation | Protofibrils associate side-by-side to form thicker fibers. | Interactions involving αC regions, knobs/holes, coiled-coils. nih.govnih.gov |

| Network Formation | Fibers branch and aggregate to form a 3D network (clot). | Fiber-fiber interactions, branching. nih.govmmnp-journal.orgnd.edu |

| Covalent Cross-linking | FXIIIa catalyzes isopeptide bond formation within and between fibrin. | ε-(γ-glutamyl)lysine bonds, primarily in γ and α chains. whiterose.ac.uknih.gov |

Table 2: Role of αC Domains in Fibrin Clot Properties

| Property | Effect of Intact αC Domains | Effect of Absent/Truncated αC Domains |

| Fiber Thickness | Enhanced lateral aggregation leading to thicker fibers. nih.govnih.gov | Thinner fibers. nih.govnih.govashpublications.org |

| Clot Density | Lower density (sparser network). nih.govnih.govashpublications.org | Higher density (denser network). nih.govnih.govashpublications.org |

| Branch Points | Fewer branch points. nih.govnih.govashpublications.org | More branch points. nih.govnih.govashpublications.org |

| Clot Stiffness | Increased stiffness. nih.govashpublications.org | Much less stiff. nih.govashpublications.org |

| Plastic Deformation | Reduced plastic deformation. nih.govashpublications.org | More plastic deformation. nih.govashpublications.org |

| Permeability | Higher permeability. nih.govnih.gov | Nearly half the permeability. nih.govnih.gov |

| Resistance to Lysis | Increased resistance to lysis (indirectly). nih.gov | Faster lysis (in some studies). nih.govashpublications.org |

Fibrin Network Ultrastructure and Biophysical Properties

Hierarchical Organization of Fibrin Clots

Fibrin clots exhibit a hierarchical organization, building from the assembly of fibrin monomers into protofibrils, which then associate laterally to form fibers, and finally branch to create a three-dimensional network pnas.orgnih.govresearchgate.net. This structural hierarchy allows fibrin to accommodate mechanical forces through rearrangements at multiple scales nih.gov.

Protofibril Packing and Fiber Elongation

Fibrin monomers, formed after thrombin cleavage of fibrinogen, self-assemble through end-to-middle associations (Da to EA) into linear, double-stranded protofibrils nih.govresearchgate.netnih.gov. These protofibrils are a critically important intermediate in fibrin polymerization nih.gov. Protofibrils are defined as soluble oligomeric structures, typically about 0.5 to 0.6 µm in length, composed of 20 to 25 half-staggered fibrin monomers nih.gov. This half-staggered arrangement results in a characteristic 22.5-nm periodic cross-striation visible in electron and atomic force microscopy images nih.govrsc.org.

Lateral aggregation of these protofibrils leads to the formation of thicker or thinner fibrin fibers nih.gov. This lateral association is thought to be mediated by interactions involving the B:b knobs and holes, the C-terminal portions of the gamma chains, adjacent beta-nodules, alphaC regions, coiled coils, and N-glycosaminoglycans nih.gov. The packing of protofibrils within fibrin fibers is paracrystalline, with regular arrangement in the longitudinal direction but less order across the fibers nih.gov. As new protofibrils are added to the outside of a growing fiber, they must be stretched due to the increased path length, which may limit the final thickness of the fibers nih.govpnas.org.

Fiber elongation can occur through multiple mechanisms. One mechanism involves the entropic stretching of the natively unfolded alphaC-connectors, which are long and flexible tethers connecting the more rigid protofibrils biorxiv.org. Experimental evidence suggests that fiber extensibility correlates with the length of the alphaC-region biorxiv.org. Another mechanism involves the forced unfolding of the fibrin monomer itself biorxiv.org.

Formation of Bilateral Network Branches and Multistranded Cables

The fibrin network is formed by the branching of fibers nih.gov. Side-to-side convergence of protofibrils results in the formation of bilateral network branches and multistranded thick fiber cables nih.govresearchgate.netdntb.gov.uadntb.gov.ua. Concomitantly, Factor XIIIa introduces intermolecular covalent epsilon-(gamma glutamyl)lysine bonds, initially forming gamma dimers between aligned C-terminal gamma XL sites transversely between the two strands of each protofibril nih.govresearchgate.net. Later, crosslinks primarily form between complementary sites on alpha chains (forming alpha-polymers) and more slowly among gamma dimers, creating higher-order crosslinked structures that contribute to the mature network stability nih.govresearchgate.net.

Rheological Characteristics of Fibrin Gels

Fibrin is a viscoelastic polymer, exhibiting both elastic and viscous properties nih.govnih.govroyalsocietypublishing.orgsci-hub.se. The rheological properties of fibrin gels are highly dependent on their structure and biochemical composition nih.govroyalsocietypublishing.org. A remarkable rheological feature of the fibrin network is its extremely high elasticity and stability, even at low protein content nih.govsci-hub.se.

Fibrin gels exhibit nonlinear elasticity, characterized by a soft compliance at small strains followed by significant stiffening at larger deformations nih.govroyalsocietypublishing.org. This strain-stiffening behavior is considered essential for the function of fibrin as a hemostatic plug and a scaffold for wound healing nih.govroyalsocietypublishing.org. The elastic modulus of fibrin increases strongly with increasing deformation nih.govroyalsocietypublishing.org.

The rheological properties can be influenced by factors such as fibrinogen and calcium ion concentrations, as well as the activity of thrombin and Factor XIIIa nih.gov. Clots formed with low thrombin concentrations tend to have thick fibrin fibers and are highly susceptible to fibrinolysis, while those formed with high thrombin concentrations consist of a dense network of thin fibers and are relatively resistant to lysis researchgate.net. The addition of fibrin can also influence the rheological properties and gelation of other protein systems, increasing elasticity and promoting the formation of more ordered and homogeneous network structures sci-hub.se.

Mechanical Properties at the Molecular and Fiber Levels

The mechanical properties of fibrin clots are contingent upon the mechanics of their individual fibers and the molecular-level responses to force nih.govbiorxiv.org.

Fiber Orientation and Extensibility

Fibrin fibers are crucial structural elements that provide mechanical strength to the clot biorxiv.orgresearchgate.net. Under mechanical strain, fibers in stretched fibrin gels align strongly in the direction of stretching, forming a densely packed structure pnas.org. This alignment contributes to the increased stiffness of the network pnas.org.

Individual fibrin fibers exhibit extraordinary extensibility and elasticity nih.govnih.gov. Single fibrin fibers can be stretched significantly, with reported extensibilities of uncross-linked fibers around 226% and cross-linked fibers extending up to 332% or more of their original length before rupturing nih.gov. Some fibers can be extended over six times their length nih.gov. This extensibility is among the largest observed for protein fibers nih.gov. The elasticity is evident as the fiber arms contract to nearly their original length after rupture nih.gov.

Fiber diameter also plays a role in individual fiber mechanics; thinner fibers can be significantly stiffer than thick fibers nih.gov. As fiber diameter decreases, the modulus of individual fibrin fibers increases, possibly due to dense molecular packing at the fiber core researchgate.net. Fibrinogen concentration during clot formation can also influence the mechanical properties and extensibility of individual fibers, leading to different behavior profiles ranging from low initial modulus and high extensibility to high initial modulus and low extensibility biorxiv.orgresearchgate.net.

Molecular Unfolding Patterns Under Load (e.g., Coiled-coil to β-sheet Transitions)

At the molecular level, fibrin deformation is accompanied by structural rearrangements nih.gov. Important structural changes during fibrin deformation include the unfolding of coiled-coils, gamma-nodules, and alphaC regions nih.gov.

Mechanical tension can induce molecular structural transitions in fibrin pnas.org. Studies using vibrational spectroscopy have shown changes in protein secondary structure with applied strain, indicating transitions such as the unfolding of the coiled-coil region from alpha-helices into beta-sheets under large tensile deformation pnas.orgbiorxiv.orgnih.govnih.gov. This transition can occur at strains as low as 20% in tension biorxiv.org.

Molecular dynamics simulations and experimental studies have demonstrated that fibrin molecules unfold under tensile force biorxiv.orgnih.govbiorxiv.org. The alpha-helical coiled-coil region is a primary contributor to the resistance to deformation biorxiv.org. The mechanical unraveling of fibrinogen involves the stepwise unfolding of the gamma chain nodules and reversible extension-contraction of the alpha-helical coiled-coil connectors nih.gov. The coiled-coil connectors can undergo a significant alpha-helix to beta-structure transition to form elongated three-stranded parallel beta-sheets nih.gov. This force-induced structural rearrangement at the nanoscale provides a molecular basis for the unique physical properties of fibrin fibers, including their extensibility and strain hardening nih.gov.

Influence of Factor XIIIa Cross-linking on Fibrin Rigidity and Damage Resistance

Activated Factor XIII (FXIIIa), a transglutaminase, is a critical regulator of the mechanical properties of fibrin clots. FXIIIa catalyzes the formation of covalent ε-(γ-glutamyl)lysine cross-links between fibrin monomers, primarily between the γ-chains in the early stages of clot formation and subsequently between the α-chains researchgate.netportlandpress.com. This cross-linking process is essential for stabilizing the fibrin meshwork against mechanical stress and enzymatic degradation portlandpress.commdpi.com.

Beyond mechanical stabilization, FXIIIa cross-linking also contributes to the clot's resistance to fibrinolysis by incorporating inhibitors like α2-antiplasmin and thrombin-activatable fibrinolysis inhibitor (TAFI) into the fibrin network mdpi.comnih.govahajournals.org. This enzymatic cross-linking of inhibitors protects the clot from plasmin-mediated degradation, particularly in areas of vascular damage where clot stability is paramount nih.gov.

Determinants of Fibrin Clot Architecture

The architecture of the fibrin clot, including its density, fiber thickness, and pore size, is not uniform and is influenced by a multitude of factors present during fibrin generation ahajournals.orgmp.pl. These determinants impact the structural characteristics that, in turn, affect the clot's mechanical stability and susceptibility to fibrinolysis mp.plashpublications.org.

Influence of Thrombin Generation Rates

The rate and concentration of thrombin generated during coagulation profoundly influence fibrin clot structure ahajournals.orgcapes.gov.br. High thrombin concentrations typically lead to the formation of dense fibrin networks composed of thin, highly branched fibrin fibers with smaller pores ahajournals.orgahajournals.orgnih.gov. These clots are generally more resistant to fibrinolysis ahajournals.orgcapes.gov.br. Conversely, low thrombin concentrations result in coarser networks of relatively unbranched, thicker fibrin fibers with larger pores, which are more susceptible to fibrinolysis ahajournals.orgcapes.gov.brnih.gov.

The dynamic nature of thrombin generation in vivo, influenced by local concentrations of pro- and anti-coagulants and cellular activities, leads to spatial heterogeneity in clot structure capes.gov.brahajournals.org. For example, a denser fibrin network is observed closer to cell surfaces with procoagulant activity ahajournals.org.

Effects of Pro- and Anticoagulant Factors on Network Density

The balance of pro- and anticoagulant factors significantly impacts thrombin generation and, consequently, fibrin network density ahajournals.orgmp.pl. Elevated levels of prothrombin, a procoagulant, are associated with increased thrombin generation and the formation of dense fibrin networks ahajournals.org. This has been observed in studies modeling conditions like the G20210A prothrombin mutation ahajournals.org.

Conversely, anticoagulant drugs can influence fibrin structure by reducing thrombin generation ahajournals.orgjpp.krakow.pl. Vitamin K antagonists (VKAs) and direct oral anticoagulants (DOACs), such as direct thrombin inhibitors and factor Xa inhibitors, have been shown to increase clot permeability, reflecting a decrease in fibrin network density jpp.krakow.plresearchgate.netnih.gov. This effect is partly attributed to reduced thrombin formation and suppressed thrombin-mediated reactions jpp.krakow.pl. For instance, studies have shown that rivaroxaban (B1684504) can lead to less dense and more permeable clots with thicker fibers when clotting is initiated by tissue factor nih.gov. Direct thrombin inhibitors like dabigatran (B194492) may also attenuate fibrin cross-linking by inhibiting thrombin-induced FXIII activation, resulting in a less dense network tandfonline.com.

Genetic factors also contribute to variations in fibrin structure and function ahajournals.orgashpublications.org. Polymorphisms in genes encoding fibrinogen and Factor XIII have been associated with alterations in fibrin clot architecture ahajournals.orgashpublications.org.

Impact of Exogenous Agents on Fibrin Network Permeability

Various exogenous agents can influence fibrin network permeability, which is inversely related to network density and fiber thickness ashpublications.org. Increased permeability indicates a looser clot structure with larger pores, while decreased permeability suggests a denser network with smaller pores ashpublications.org.

Studies have investigated the effects of therapeutic agents and other substances on fibrin permeability. Anticoagulant medications, as discussed, generally increase clot permeability jpp.krakow.plresearchgate.netnih.gov. Aspirin, an antiplatelet agent, has also been shown to favorably alter fibrin clot properties, potentially through fibrinogen acetylation, leading to looser fibrin networks with thicker fibers and increased permeability jpp.krakow.pl.

Other exogenous factors, such as cigarette smoke exposure, have been associated with altered fibrin architecture, leading to denser clots with thinner fibers and higher maximal turbidity mdpi.com. The presence of red blood cells during clot formation can also influence fibrin network heterogeneity ahajournals.org. Additionally, substances like dextran (B179266) 40 have been shown to restore normal clot structure and permeability in cases of abnormal fibrinogen nih.gov. Certain organic acids, including acetic acid, have demonstrated fibrinolytic activity by activating plasminogen, leading to the degradation of crosslinked fibrin rsc.org.

Fibrinolysis: Molecular Mechanisms of Fibrin Degradation

Key Components of the Fibrinolytic System

The fibrinolytic system comprises a series of proteins that work in concert to regulate the dissolution of fibrin. The central reaction is the conversion of the inactive zymogen, plasminogen, into the active enzyme, plasmin, which is responsible for fibrin degradation.

Plasminogen is a single-chain glycoprotein (B1211001) synthesized by the liver that circulates in the plasma. oncohemakey.com It exists in a closed, inactive conformation (Glu-plasminogen) that is not readily activated. thieme-connect.com The plasminogen molecule contains specific structures known as "kringle" domains, which are responsible for binding to lysine (B10760008) residues on fibrin. nih.govcvpharmacology.com This binding induces a conformational change in plasminogen to a more open and activatable form. cvpharmacology.com

Plasmin is the active, two-chain serine protease formed from the cleavage of plasminogen. acs.org Its primary role is to break down the fibrin mesh of a blood clot into soluble fragments known as fibrin degradation products (FDPs). acs.orgnih.gov The action of plasmin is not restricted to fibrin; it can also degrade other plasma proteins and extracellular matrix components. acs.org

The activation of plasminogen to plasmin is catalyzed by two main physiological plasminogen activators: tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). thieme-connect.commdpi.com

Tissue Plasminogen Activator (tPA): tPA is a serine protease primarily synthesized by endothelial cells. thieme-connect.com Its activity is significantly enhanced when bound to fibrin, localizing plasmin generation to the site of the clot. acs.orgnih.gov This fibrin-specific activation is a key regulatory mechanism that prevents systemic plasminogen activation. acs.org

Urokinase Plasminogen Activator (uPA): uPA is another serine protease that can activate plasminogen. thieme-connect.com Unlike tPA, uPA's activity is not highly dependent on binding to fibrin. mcmaster.ca It plays a more prominent role in pericellular proteolysis by binding to its specific cellular receptor, the urokinase plasminogen activator receptor (uPAR). nih.gov

To prevent excessive or premature clot lysis, the fibrinolytic system is tightly regulated by several endogenous inhibitors. nih.gov

Plasminogen Activator Inhibitor-1 (PAI-1) and Plasminogen Activator Inhibitor-2 (PAI-2): These are serine protease inhibitors (serpins) that are the primary inhibitors of tPA and uPA. thieme-connect.comresearchgate.net PAI-1 is produced by endothelial cells and platelets, while PAI-2 is primarily associated with the placenta during pregnancy. thieme-connect.com

α2-Antiplasmin: This is the main physiological inhibitor of plasmin. acs.orgresearchgate.net It circulates in the plasma and rapidly forms an inactive complex with any free plasmin, thereby preventing unwanted degradation of other proteins. acs.org

Thrombin Activatable Fibrinolysis Inhibitor (TAFI): TAFI is a plasma procarboxypeptidase that, once activated by the thrombin-thrombomodulin complex, removes C-terminal lysine residues from partially degraded fibrin. researchgate.netthieme-connect.com These lysine residues are binding sites for plasminogen and tPA, so their removal by activated TAFI (TAFIa) dampens fibrinolysis. thieme-connect.comahajournals.org

| Component | Class | Primary Function |

| Plasminogen | Zymogen | Inactive precursor to plasmin; binds to fibrin. nih.govcvpharmacology.com |

| Plasmin | Serine Protease | Actively degrades the fibrin clot into soluble products. acs.orgnih.gov |

| Tissue Plasminogen Activator (tPA) | Serine Protease | Activates plasminogen to plasmin, primarily on the fibrin surface. acs.orgnih.gov |

| Urokinase Plasminogen Activator (uPA) | Serine Protease | Activates plasminogen in various tissues and on cell surfaces. thieme-connect.comnih.gov |

| Plasminogen Activator Inhibitor-1 (PAI-1) | Serpin | Inhibits tPA and uPA. thieme-connect.comresearchgate.net |

| Plasminogen Activator Inhibitor-2 (PAI-2) | Serpin | Inhibits tPA and uPA, mainly during pregnancy. thieme-connect.com |

| α2-Antiplasmin | Serpin | The primary inhibitor of circulating plasmin. acs.orgresearchgate.net |

| Thrombin Activatable Fibrinolysis Inhibitor (TAFI) | Procarboxypeptidase | When activated, removes fibrin binding sites for plasminogen and tPA. researchgate.netthieme-connect.com |

Initiation of Fibrinolysis on Fibrin Surfaces

The initiation of fibrinolysis is a highly regulated process that is localized to the fibrin clot. This localization is achieved through the exposure of specific binding sites for plasminogen and tPA that are concealed in the circulating fibrinogen molecule.

In its soluble form, fibrinogen is relatively inert to the components of the fibrinolytic system. acs.org However, upon its conversion to a fibrin polymer, cryptic binding sites for both plasminogen and tPA become exposed. nih.govacs.org

Research has identified several of these crucial binding sites:

A low-affinity plasminogen-binding site is located within the Aα chain residues 148-160. acs.orgdoi.org

A low-affinity tPA-binding site is found in the γ chain residues 312-324. nih.govacs.org

High-affinity binding sites for both tPA and plasminogen have been identified within the αC-domains, specifically in the region of Aα residues 392-610. acs.orgresearchgate.net

These sites are considered "cryptic" because they are not accessible in the native fibrinogen molecule but become available for interaction upon the conformational changes that accompany fibrin polymerization. acs.org The initial binding of plasminogen and tPA to these newly exposed sites on fibrin forms a ternary complex, which dramatically increases the efficiency of plasmin generation.

The exposure of these critical binding sites is a direct result of significant conformational changes within specific domains of the fibrin molecule during its formation.

Conformational Changes in the D-Domains: Upon the assembly of fibrin, the interaction between the central E-domain of one fibrin monomer and the D-domains of adjacent monomers induces a conformational change in the D-domains. thieme-connect.com This structural rearrangement is responsible for exposing the low-affinity plasminogen and tPA binding sites (Aα148-160 and γ312-324). nih.govthieme-connect.com Studies using fibrin fragments have shown that these sites are inaccessible in isolated D-domains but become exposed when the D-domains are complexed with an E-domain fragment, mimicking the structure within a fibrin polymer. thieme-connect.com

Conformational Changes in the αC-Domains: In the fibrinogen molecule, the two αC-domains are thought to interact with each other and the central E-domain in an intramolecular fashion. nih.govmcmaster.ca During fibrin polymerization, these domains undergo a significant "intra- to intermolecular switch." nih.govthieme-connect.com They dissociate from their intramolecular arrangement and form intermolecular connections with the αC-domains of other fibrin monomers, contributing to the lateral aggregation of protofibrils. nih.gov This transition from a folded, intramolecular state to an extended, intermolecular polymer is believed to expose the high-affinity binding sites for plasminogen and tPA located within the αC-domains. nih.govacs.org

| Domain | Conformational Change | Exposed Binding Sites |

| D-Domain | Interaction with the E-domain during fibrin polymerization induces a structural rearrangement. thieme-connect.com | Low-affinity sites for plasminogen (Aα148-160) and tPA (γ312-324). nih.govacs.org |

| αC-Domain | An "intra- to intermolecular switch" during lateral aggregation of protofibrils. nih.govthieme-connect.com | High-affinity sites for both plasminogen and tPA (Aα392-610). acs.orgresearchgate.net |

Colocalization of Plasminogen and tPA on Fibrin

The efficiency of fibrinolysis is dramatically enhanced by the colocalization of plasminogen and tissue plasminogen activator (tPA) on the fibrin surface. haematologica.orgnih.gov In solution, tPA is a relatively poor activator of plasminogen. haematologica.orgnih.gov However, when both molecules bind to fibrin, their proximity and potential conformational changes increase the catalytic efficiency of plasminogen activation by 100 to 1000-fold. tandfonline.comtandfonline.com This mechanism ensures that plasmin generation is localized to the site of the fibrin clot, minimizing systemic effects. haematologica.org

Enzymatic Degradation Process by Plasmin

The central enzyme in fibrinolysis is plasmin, a serine protease that degrades the fibrin mesh into soluble fragments. patsnap.complos.org

Specific Cleavage Sites within Fibrin Chains

Plasmin primarily cleaves peptide bonds at the C-terminal side of lysine and arginine residues within the fibrin molecule. oncohemakey.comnih.gov The degradation process is sequential. Initially, plasmin cleaves the α-chain of fibrin, leading to the formation of fragment X. oncohemakey.com Further enzymatic action on fragment X results in the generation of fragment Y and fragment D. oncohemakey.com Subsequently, fragment Y is cleaved to produce another fragment D and a fragment E. oncohemakey.commedscape.com

Generation of Fibrin Degradation Products (FDPs)

The enzymatic activity of plasmin on fibrin results in the production of a variety of soluble fragments known as fibrin degradation products (FDPs). medscape.comwikipedia.org When cross-linked fibrin is broken down, a specific FDP called D-dimer is formed, which consists of two D fragments from adjacent fibrin monomers. oncohemakey.comveteriankey.com The presence of FDPs and D-dimer in the bloodstream is an indicator of recent or ongoing fibrinolytic activity. wikipedia.orgathenslab.gr These degradation products can also have anticoagulant effects, further influencing the hemostatic balance. athenslab.gr

Feed-Forward Mechanisms in Fibrinolysis

The process of fibrinolysis is amplified through a positive feedback loop. tandfonline.comahajournals.org The initial, limited cleavage of fibrin by plasmin exposes new C-terminal lysine residues on the fibrin surface. tandfonline.comtandfonline.com These newly available sites act as additional binding locations for both plasminogen and tPA, thereby accelerating the rate of plasmin generation. tandfonline.comresearchgate.net This feed-forward mechanism ensures a burst of plasmin activity, leading to the efficient dissolution of the clot. ahajournals.orgresearchgate.net

Regulation of Fibrinolytic Efficiency

The process of fibrinolysis is tightly controlled to ensure a balance between clot removal and the prevention of premature clot dissolution or excessive bleeding.

TAFIa-Mediated Downregulation of Plasminogen Binding

A key regulator of fibrinolysis is the Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), which, once activated by the thrombin-thrombomodulin complex, becomes TAFIa. nih.govpractical-haemostasis.com TAFIa is a carboxypeptidase that systemically removes the C-terminal lysine and arginine residues from partially degraded fibrin. tandfonline.comtandfonline.comnih.gov

By cleaving these crucial residues, TAFIa effectively eliminates the binding sites for plasminogen and, to a lesser extent, tPA. tandfonline.comtandfonline.comnih.gov This action abrogates the cofactor function of fibrin in tPA-mediated plasminogen activation, leading to a decreased rate of plasmin generation and a downregulation of fibrinolysis. tandfonline.comahajournals.org This mechanism provides a direct link between the coagulation cascade (which generates thrombin) and the regulation of fibrinolysis, ensuring that the clot is protected from premature breakdown. tandfonline.com

Modulation by Plasminogen Activator Inhibitors

Influence of Fibrin Network Structure on Lysis Rate

The three-dimensional structure of the fibrin network itself is a critical determinant of its susceptibility to lysis. nih.gov The architecture of the clot, including fiber thickness, pore size, and branch point density, directly impacts the rate of fibrinolysis. ahajournals.org

Research has consistently shown that clots composed of thin, densely packed fibers with small pores are more resistant to lysis than clots made of thick, loosely arranged fibers with larger pores. nih.govahajournals.orgresearchgate.netashpublications.org This can be attributed to several factors:

Enzyme Accessibility: The dense structure of fine-meshed clots limits the diffusion of fibrinolytic enzymes like tPA and plasminogen into the clot, slowing down the degradation process. nih.govashpublications.org Conversely, the larger pores of coarse clots allow for better penetration of these enzymes. ahajournals.org

The formation of the fibrin network is influenced by various factors, including the concentrations of thrombin and fibrinogen. researchgate.net Higher thrombin concentrations tend to produce clots with thinner fibers, while lower concentrations result in thicker fibers. ashpublications.org Therefore, the conditions under which a clot is formed have a direct impact on its structure and, consequently, its degradation rate.

Molecular Interactions of Fibrin with Extrinsic Elements

Fibrin-Cellular Receptor Interactions

Fibrin's ability to interact with specific receptors on the surface of different cell types is fundamental to its role in mediating cellular responses at sites of injury and inflammation. These interactions are critical for processes such as cell adhesion, migration, and the inflammatory response.

Fibrin serves as a ligand for leukocyte receptors, most notably the Mac-1 integrin (also known as αMβ2 or CD11b/CD18), which is expressed on the surface of inflammatory cells like neutrophils, monocytes, and macrophages. nih.gov The binding of fibrin(ogen) to Mac-1 is a critical event in the inflammatory response. nih.gov This interaction is conformation-dependent; Mac-1 binds with high affinity to immobilized fibrin and fibrinogen, but poorly to soluble fibrinogen circulating in the plasma. nih.gov This ensures that leukocyte engagement with fibrin is localized to sites of tissue damage where fibrin is deposited. nih.gov The binding site for Mac-1 on fibrinogen has been identified within the γ chain. nih.gov

The interaction between fibrin and Mac-1 is a key mechanism by which leukocytes adhere to the endothelium and subsequently transmigrate into inflamed tissues. nih.govnih.gov Fibrin can act as a bridge, linking leukocytes via their Mac-1 receptors to endothelial cells. nih.gov

CD11c/CD18 (αXβ2 integrin), another β2 integrin found on leukocytes, also recognizes fibrinogen as a ligand, contributing to the adhesive functions of these cells. researchgate.net

Fibrin interacts with receptors on endothelial cells, the cells lining the blood vessels. These interactions are pivotal in modulating endothelial barrier function and leukocyte trafficking. Two key endothelial receptors for fibrin are Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Endothelial Cadherin (VE-cadherin). nih.gov

Fibrin(ogen) can bridge leukocytes to the endothelium by simultaneously binding to Mac-1 on leukocytes and ICAM-1 on endothelial cells. nih.govnih.gov This trimolecular interaction facilitates the firm adhesion of leukocytes to the vessel wall, a prerequisite for their migration into the surrounding tissue. nih.gov

VE-cadherin, a component of endothelial adherens junctions, is another important receptor for fibrin. nih.gov The interaction between fibrin and VE-cadherin is mediated by the βN-domains of fibrin and has been localized to the third extracellular domain of VE-cadherin. nih.govnih.gov Notably, this binding is independent of calcium ions. nih.gov This interaction is implicated in promoting the transendothelial migration of leukocytes and thus contributes to inflammation. nih.gov

Recent research has identified the Very-Low-Density Lipoprotein (VLDL) receptor (VLDLR) as a cellular receptor for fibrin. acs.orgnih.gov The VLDLR is a member of the low-density lipoprotein (LDL) receptor family and is expressed on various cell types, including endothelial cells. nih.govwikipedia.org

The interaction between fibrin and the VLDLR is mediated through the βN-domains of fibrin and the complement-type repeats (CR domains) of the VLDL receptor. acs.orgnih.gov Specifically, the minimal fibrin-binding structures are located within the second and third CR domains of the VLDLR, with the fourth CR domain being necessary for high-affinity binding. acs.org The binding involves ionic interactions, with lysine (B10760008) and arginine residues in the fibrin βN-domains playing a crucial role. nih.govresearchgate.net This interaction promotes the transendothelial migration of leukocytes, thereby contributing to inflammation. acs.orgnih.gov

| Fibrin Fragment | Receptor Fragment | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| (β15-66)2 | VE-cad(1-5) | 44 nM | nih.gov |

| (β15-66)2 | VLDLR(1-8)HT | ~6.1 μM (Note: This value is three orders of magnitude higher than that determined by SPR) | nih.gov |

The interactions of fibrin with cellular receptors have profound effects on cell behavior, particularly adhesion, migration, and transmigration. By providing an adhesive substrate and engaging specific signaling receptors, fibrin deposits can guide and promote the movement of cells.

The engagement of leukocyte integrins like Mac-1 by fibrin is a key step in their firm adhesion to the endothelium, which is a critical precursor to transmigration. nih.gov The bridging function of fibrin, linking leukocytes to endothelial cells via receptors like ICAM-1 and VE-cadherin, further solidifies this adhesion and facilitates the passage of leukocytes through the endothelial barrier. nih.govnih.gov

Studies have shown that the interaction between fibrin and its various cellular receptors, including Mac-1, VE-cadherin, and the VLDL receptor, actively promotes the transendothelial migration of leukocytes, a hallmark of the inflammatory response. nih.govacs.orgnih.gov In three-dimensional fibrin matrices, cell migration is a complex process influenced by the fibrillar topography of the matrix. nih.gov

Fibrin-Protein Interactions

Beyond its interactions with cellular receptors, fibrin also binds to a variety of soluble and matrix-associated proteins. These interactions are essential for the regulation of the coagulation cascade and the structural integrity of the blood clot.

The formation of fibrin itself is the culmination of a series of protein-protein interactions within the coagulation cascade. The process is initiated by the cleavage of fibrinogen by the enzyme thrombin (Factor IIa), which removes fibrinopeptides A and B from the N-terminal ends of the Aα and Bβ chains, respectively. nih.govyoutube.com This conversion exposes binding sites, or "knobs," that interact with complementary "holes" on other fibrin monomers, leading to their polymerization into protofibrils. mdpi.com

These protofibrils then aggregate laterally to form thicker fibrin fibers. The stability of the resulting fibrin mesh is significantly enhanced by the action of Factor XIIIa (transglutaminase), which introduces covalent cross-links between the γ-chains and α-chains of adjacent fibrin molecules. mdpi.comnih.gov

The fibrin clot also serves as a scaffold for the localization and regulation of other coagulation factors. Thrombin binds to fibrin, which both localizes its activity and modulates its function. nih.gov Fibrin also plays a role in the feedback regulation of coagulation by binding plasminogen and tissue plasminogen activator (t-PA), thereby promoting its own eventual degradation through the fibrinolytic system. mdpi.com

| Factor | Name | Function in Relation to Fibrin | Reference |

|---|---|---|---|

| Factor I | Fibrinogen | Precursor to fibrin. | nih.gov |

| Factor IIa | Thrombin | Enzyme that converts fibrinogen to fibrin. | nih.govbritannica.com |

| Factor XIIIa | Transglutaminase | Enzyme that cross-links fibrin monomers to stabilize the clot. | mdpi.comnih.gov |

Interaction with Growth Factors (e.g., VEGF, FGF, IGF-1)

Fibrin matrices, formed during blood coagulation, are not merely passive scaffolds but serve as critical reservoirs for various signaling molecules, including a range of growth factors. This sequestration is vital for regulating cellular processes during wound healing and angiogenesis. The binding of these factors to fibrin is often mediated by specific domains, ensuring their localized concentration and controlled release at sites of tissue injury.

Vascular Endothelial Growth Factor (VEGF): VEGF, a potent regulator of angiogenesis, binds specifically and with high affinity to both fibrinogen and fibrin. nih.govresearchgate.netresearchgate.net This interaction is crucial for localizing VEGF activity at injury sites, thereby promoting endothelial cell proliferation and the formation of new blood vessels. nih.govresearchgate.net Studies using the 165-amino acid isoform of VEGF (VEGF₁₆₅) have demonstrated specific and saturable binding to fibrin. nih.govresearchgate.net Scatchard analysis has revealed multiple classes of binding sites. The binding of VEGF to a fibrin monomer shows two distinct dissociation constants (Kd), one with very high affinity (0.13 nM) and another with lower affinity (97 nM). nih.govresearchgate.net When fibrin polymerizes, it presents a single class of binding sites with a high affinity (Kd of 9.3 nM). nih.govresearchgate.net This interaction is distinct from that of other growth factors like Fibroblast Growth Factor-2 (FGF-2), indicating unique binding sites for each peptide. nih.govresearchgate.net The binding of VEGF to fibrin is functionally significant, as immobilized VEGF retains its ability to stimulate endothelial cell proliferation. nih.govresearchgate.net In contrast, the VEGF₁₂₁ isoform interacts very weakly with fibrin, leading to a rapid release from the clot. nih.gov

Fibroblast Growth Factor (FGF): Basic Fibroblast Growth Factor (bFGF or FGF-2) is another key angiogenic factor that demonstrates a significant interaction with fibrin. FGF-2 binds with high affinity to fibrinogen and fibrin, an interaction that is required for augmented angiogenesis. nih.gov This binding serves to localize FGF-2 activity, protect it from proteolytic degradation, and enhance the activation of endothelial cells. nih.gov The presence of fibrin as a matrix for FGF-2-stimulated angiogenesis has been shown to be effective in vitro. nih.gov The ability of fibrin to bind FGF-2 and prolong its activity is considered a key physiological function that plays a ubiquitous role during tissue repair. nih.gov

Insulin-like Growth Factor-1 (IGF-1): The interaction of Insulin-like Growth Factor-1 (IGF-1) with the fibrin clot is primarily indirect, mediated by Insulin-like Growth Factor-Binding Proteins (IGFBPs). msu.runih.gov Specifically, IGFBP-3 has been shown to bind directly to both fibrinogen and fibrin with high affinity, exhibiting Kd values of 0.67 nM and 0.70 nM, respectively. nih.gov Once IGFBP-3 is immobilized on the fibrin matrix, it can then bind IGF-1. nih.gov This mechanism allows for the concentration of IGF-1 at wound sites. The affinity of IGF-1 for the fibrin-bound IGFBP-3 is lower than its affinity for its cell surface receptor, which facilitates the release of IGF-1 to migrating stromal cells involved in the healing process. nih.gov Additionally, research has shown that fibrinogen in human plasma forms stable complexes with IGFBP-1 under physiological conditions, independent of the coagulation process. msu.runih.gov

Table 1: Fibrin Interaction with Growth Factors

| Growth Factor | Binding Partner | Dissociation Constant (Kd) | Notes |

|---|---|---|---|

| VEGF₁₆₅ | Fibrin Monomer | 0.13 nM (High Affinity) 97 nM (Low Affinity) | Demonstrates two distinct classes of binding sites. nih.govresearchgate.net |

| VEGF₁₆₅ | Polymerized Fibrin | 9.3 nM | Shows a single class of high-affinity binding sites. nih.govresearchgate.net |

| FGF-2 (bFGF) | Fibrin(ogen) | High Affinity (Specific Kd not detailed in sources) | Binding is required for augmented angiogenesis and protects FGF-2 from proteolysis. nih.gov |

| IGFBP-3 (for IGF-1) | Fibrinogen | 0.67 nM | IGFBP-3 acts as an intermediary, binding to fibrin(ogen) and then sequestering IGF-1. nih.gov |

| IGFBP-3 (for IGF-1) | Fibrin | 0.70 nM | This interaction concentrates IGF-1 at wound sites. nih.gov |

Association with Extracellular Matrix Proteins (e.g., Fibronectin, Vitronectin)

During coagulation, several plasma proteins become incorporated into the fibrin clot, modifying its structure and function. Among these, the extracellular matrix (ECM) proteins fibronectin and vitronectin play prominent roles in mediating cellular interactions with the provisional matrix.

Fibronectin: Fibronectin is a key plasma protein that becomes cross-linked into the fibrin clot during wound healing. acs.orgacs.org A crucial aspect of this interaction is that fibronectin binds with high affinity to fibrin but does not bind to its precursor, fibrinogen. acs.orgnih.gov This indicates that the fibronectin-binding sites are cryptic in circulating fibrinogen and only become exposed upon its conversion to fibrin by thrombin. acs.orgnih.gov The binding site for fibronectin has been localized to the Aα221-391 region within the αC domain of the fibrin molecule. nih.gov This interaction is a two-stage process: an initial reversible binding of fibronectin to fibrin, followed by covalent cross-linking to fibrin's α-chains by coagulation factor XIIIa. acs.orgcore.ac.uk The incorporation of fibronectin into the fibrin matrix is essential for creating a provisional matrix that promotes cell adhesion and migration, which are critical steps in tissue repair. acs.orgacs.orgahajournals.org

Vitronectin: Vitronectin is another abundant plasma glycoprotein (B1211001) that associates with fibrin during coagulation. nih.gov Studies show that approximately 20% of plasma vitronectin is incorporated into a fibrin clot as it forms. nih.gov Vitronectin binds specifically to fibrin matrices with an estimated dissociation constant (Kd) of approximately 0.6 µM. nih.gov The interaction may be preferential with the γA/γ' variant of fibrinogen. nih.gov Once incorporated, fibrin-bound vitronectin promotes platelet adhesion and thrombus formation. This is mediated, in part, by homotypic interactions between vitronectin molecules on the fibrin fibers and vitronectin bound to the platelet surface. ashpublications.org Vitronectin also plays a role in regulating fibrinolysis by mediating the interaction of Plasminogen Activator Inhibitor-1 (PAI-1) with fibrin. nih.gov

Table 2: Fibrin Interaction with ECM Proteins

| ECM Protein | Binding Specificity | Dissociation Constant (Kd) | Binding Site on Fibrin | Key Function |

|---|---|---|---|---|